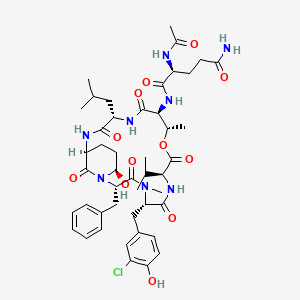

Cyanopeptolin 954

Descripción

Contextualization of Cyanopeptolins within Cyanobacterial Secondary Metabolites

Cyanobacteria, also known as blue-green algae, are a diverse group of photosynthetic prokaryotes that produce a vast array of secondary metabolites. epfl.ch These compounds are not essential for the primary growth and reproduction of the organism but often play crucial roles in ecological interactions, such as defense against grazers or competition with other microorganisms. nih.gov Among the various classes of cyanobacterial secondary metabolites, which include toxic compounds like microcystins and neurotoxins, are the cyanopeptolins—a large and structurally diverse family of protease inhibitors. epfl.chhelsinki.fi

Cyanopeptolins are nonribosomally synthesized peptides, meaning their production is not directed by messenger RNA but rather by large, multi-enzyme complexes called nonribosomal peptide synthetases (NRPS). evitachem.comasm.org This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and other unusual structural modifications, leading to significant structural diversity within the cyanopeptolin class. evitachem.com A defining characteristic of all cyanopeptolins is a six-amino-acid ring structure. wikipedia.org A common feature is the presence of the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). asm.orgnih.gov

These compounds are found in various freshwater cyanobacterial genera, including Microcystis, Planktothrix, Anabaena, and Nostoc. nih.govmdpi.com Research has revealed that a single cyanobacterial strain can produce a mixture of different cyanopeptolin variants. mdpi.com The biological activity of cyanopeptolins is primarily associated with their ability to inhibit serine proteases, such as trypsin and chymotrypsin (B1334515). nih.govresearchgate.net This inhibitory action is a key area of research, as it points to their potential ecological roles and biomedical applications.

Historical Overview of Cyanopeptolin 954 Discovery and Isolation

This compound was first isolated from the freshwater cyanobacterium Microcystis aeruginosa strain NIVA Cya 43. medchemexpress.comuni-konstanz.ded-nb.info Its discovery was the result of bioassay-guided fractionation of the cyanobacterial extract, a process where extracts are systematically separated and tested for a specific biological activity—in this case, the inhibition of the enzyme chymotrypsin. uni-konstanz.ded-nb.info

During the isolation process, researchers utilized solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC) to separate the various compounds within the Microcystis extract. uni-konstanz.ded-nb.info This led to the identification of two compounds with significant chymotrypsin-inhibiting activity. uni-konstanz.de One of these was identified as the new compound, this compound. uni-konstanz.de

The structural elucidation of this compound was achieved through a combination of chemical and spectroscopic analyses, including two-dimensional nuclear magnetic resonance (2D NMR) and gas chromatography-mass spectrometry (GC-MS) of the hydrolyzed compound. researchgate.netuni-konstanz.ded-nb.info These analyses revealed its molecular formula to be C46H63ClN8O12. medchemexpress.comd-nb.info

A key and uncommon feature of this compound is the presence of a chlorine atom, specifically in the form of the residue 3'-chloro-N-Me-L-tyrosine at position 7. uni-konstanz.ded-nb.info Other notable structural characteristics that differentiate it from previously identified cyanopeptolins from Microcystis include the substitution of a basic amino acid with L-leucine at position 4 and the presence of L-phenylalanine at position 6. researchgate.netuni-konstanz.de Further analysis confirmed that this compound is a potent inhibitor of chymotrypsin, with an IC50 value of 45 nM. researchgate.netmedchemexpress.comuni-konstanz.de

Structure

2D Structure

Propiedades

Fórmula molecular |

C46H63ClN8O12 |

|---|---|

Peso molecular |

955.5 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18S,21R)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |

InChI |

InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31-,32-,33-,34-,37+,38-,39-/m0/s1 |

Clave InChI |

JECPFNPTJNKMMN-LDQAUNMKSA-N |

SMILES isomérico |

C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C |

SMILES canónico |

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C |

Sinónimos |

cyanopeptolin 954 |

Origen del producto |

United States |

Chemo Taxonomic and Structural Characterization of Cyanopeptolin 954

Classification as a Nonribosomal Cyclic Depsipeptide

Cyanopeptolin 954 is classified as a nonribosomal cyclic depsipeptide. evitachem.comnih.gov This classification stems from its biosynthetic origin and its fundamental chemical structure.

Nonribosomal Synthesis: Unlike proteins, which are synthesized by ribosomes following a messenger RNA template, nonribosomal peptides are assembled by large, multifunctional enzyme complexes known as nonribosomal peptide synthetases (NRPSs). evitachem.comnih.gov This mode of synthesis allows for the incorporation of non-proteinogenic amino acids, modifications to standard amino acids, and the formation of cyclic structures and ester bonds, leading to a high degree of structural diversity. evitachem.comnih.gov The biosynthesis of cyanopeptolins, including this compound, is attributed to NRPS gene clusters. mdpi.com

Cyclic Structure: The molecule possesses a cyclic architecture, a common feature among many cyanobacterial peptides. mdpi.com

Depsipeptide Nature: A key characteristic of depsipeptides is the presence of at least one ester linkage within the peptide backbone, in addition to the more common amide bonds. In this compound, a lactone ring closure occurs between the hydroxyl group of a threonine residue and the carboxyl group of a valine residue. d-nb.infouni-konstanz.de

Distinctive Structural Features of this compound

The molecular formula of this compound is C46H63ClN8O12. d-nb.infoevitachem.com Its structure has been elucidated through extensive chemical and spectroscopic analyses, including 2D NMR and gas chromatography-mass spectrometry (GC-MS) of its hydrolysate. d-nb.infonih.govuni-konstanz.de

Specific Amino Acid Residues and Post-Translational Modifications in this compound

This compound is distinguished from other heptadepsipeptides by a unique combination of amino acid residues and modifications. d-nb.infonih.govuni-konstanz.de

A significant feature of this compound is the presence of a chlorine atom, a modification not universally found in cyanopeptolins. d-nb.infonih.govuni-konstanz.de This chlorine atom is incorporated into an uncommon amino acid residue, 3′-chloro-N-Me-L-tyrosine, located at position 7 of the peptide. d-nb.infonih.govuni-konstanz.de The presence of this chlorinated and N-methylated tyrosine derivative is a key distinguishing characteristic of this compound. d-nb.info The stereochemistry of this residue has been determined to be the L-enantiomer. d-nb.infouni-konstanz.de

In many previously characterized cyanopeptolins, position 4 is occupied by a basic amino acid. d-nb.infonih.govuni-konstanz.de However, in this compound, this position is taken by the neutral amino acid L-leucine. d-nb.infonih.govuni-konstanz.de This substitution represents a major structural difference compared to other members of this peptide family. d-nb.infonih.govuni-konstanz.de

Another distinguishing feature of this compound is the presence of L-phenylalanine at position 6. d-nb.infonih.govuni-konstanz.de This specific placement of phenylalanine contributes to the unique structural identity of the molecule. d-nb.infonih.govuni-konstanz.de

Table 1: Summary of Key Structural Features of this compound

| Feature | Description | Reference |

| Classification | Nonribosomal cyclic depsipeptide | evitachem.comnih.gov |

| Molecular Formula | C46H63ClN8O12 | d-nb.infoevitachem.com |

| Core Moiety | 3-Amino-6-Hydroxy-2-Piperidone (Ahp) | nih.govmdpi.comresearchgate.net |

| Position 4 Residue | L-Leucine | d-nb.infonih.govuni-konstanz.de |

| Position 6 Residue | L-Phenylalanine | d-nb.infonih.govuni-konstanz.de |

| Position 7 Residue | 3′-chloro-N-Me-L-tyrosine | d-nb.infonih.govuni-konstanz.de |

Lactone Ring Formation between Threonine-3 and Valine-8

A defining characteristic of the cyanopeptolin class of peptides is a six-amino-acid-membered ring. d-nb.infoamanote.com This cyclic structure is formed by a lactone bridge, which is an ester linkage between the C-terminus of the peptide chain and the hydroxyl group of a threonine residue. amanote.comnih.gov

In the specific case of this compound, this lactone ring closure occurs between the β-hydroxy group of the threonine residue at position 3 and the carboxyl group of the valine residue at position 8. d-nb.infouni-konstanz.de This intramolecular esterification is a crucial step in the biosynthesis of the molecule, creating the stable 19-membered cyclic core that is a hallmark of many cyanopeptolins. The formation of this lactone ring was confirmed through Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments, which showed a correlation from the β-proton of Threonine-3 to the carbonyl carbon of Valine-8. uni-konstanz.de

Stereochemistry of Constituent Amino Acids

The stereochemistry of the amino acids within this compound has been determined through detailed spectroscopic and chemical analyses. The amino acids that make up the structure of this compound include L-leucine, L-phenylalanine, and the uncommon residue 3'-chloro-N-Me-L-tyrosine. d-nb.infouni-konstanz.de

The stereochemistry of the 3-amino-6-hydroxy-2-piperidone (Ahp) unit, a characteristic feature of cyanopeptolins, was deduced to be (3S, 6R)-L-Ahp based on Nuclear Overhauser Effect (NOE) data, which is consistent with other characterized cyanopeptolins. d-nb.info The stereochemistry of the chloro-N-Me-Tyr residue was determined to be the L-enantiomer through HPLC analysis using Marfey's reagent. d-nb.infouni-konstanz.de The remaining amino acids, including glutamic acid, threonine, and valine, are also present in their L-configurations. uni-konstanz.denih.gov

Comparative Structural Variability Across Cyanopeptolin Congeners

The cyanopeptolin family is known for its extensive structural diversity, with over 170 variants identified. tandfonline.com This variability arises from differences in the amino acid composition at several positions within the peptide ring and in the nature of the side chains. tandfonline.comresearchgate.net

Positional Variability of Amino Acid Residues

While certain positions in the cyanopeptolin structure are highly conserved, others exhibit significant variability. The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety at position 3 is a conserved feature across almost all cyanopeptolins. nih.govresearchgate.netmdpi.com Position 1 is typically occupied by threonine. mdpi.comnih.gov

In contrast, other positions show considerable diversity. For example, position 2 is highly variable and can be occupied by a range of amino acids including arginine, tyrosine, phenylalanine, and leucine (B10760876). nih.govmdpi.com Position 5 is generally occupied by N-methylated aromatic amino acids, most commonly N-Me-tyrosine or N-Me-phenylalanine. mdpi.com Position 6 is also quite conserved, usually containing valine, leucine, or isoleucine. mdpi.com

This compound stands out due to the presence of L-leucine at position 4, replacing the basic amino acid often found in other Microcystis-derived depsipeptides. d-nb.infouni-konstanz.de It also features L-phenylalanine at position 6 and the unusual 3'-chloro-N-Me-L-tyrosine at position 7. d-nb.infouni-konstanz.de

Diversity of Side Chains and Exocyclic Moieties

The side chains attached to the core cyclic structure of cyanopeptolins contribute significantly to their structural diversity. These side chains are typically attached to the amino group of the threonine residue at position 1. nih.gov The length and composition of these side chains can vary greatly. tandfonline.com

Side chains can consist of one to four units, which may include amino acids such as aspartic acid or glutamic acid. researchgate.netmdpi.com They can also incorporate non-amino acid components like aliphatic fatty acids or glyceric acid. tandfonline.com In some congeners, the glyceric acid moiety can be further modified by sulfation or O-methylation. nih.gov For instance, some cyanopeptolins feature a hydroxyphenyl lactic acid (Hpla) in their side chain. nih.gov While many cyanopeptolins possess a fatty acid moiety, some, like this compound, lack this feature.

Enzymatic Inhibition Profile and Molecular Mechanism of Action of Cyanopeptolin 954

Potent Serine Protease Inhibition by Cyanopeptolin 954

Cyanopeptolins are well-documented inhibitors of serine proteases, a class of enzymes crucial in various biological processes. researchgate.netresearchgate.netresearchgate.net The inhibitory activity of these compounds, including this compound, is largely attributed to their unique structural features. researchgate.net

High Specificity and Potency Against Chymotrypsin (B1334515)

This compound exhibits potent and specific inhibitory activity against chymotrypsin. d-nb.infonih.gov Research has determined its half-maximal inhibitory concentration (IC50) to be 45 nM. researchgate.netd-nb.infonih.gov This high potency places it among the more effective chymotrypsin inhibitors within the cyanopeptolin family. uni-konstanz.de The specificity for chymotrypsin over other serine proteases like trypsin is a key characteristic of this compound, which did not show inhibition of bovine trypsin at concentrations up to 17.3 µM. uni-konstanz.de This selectivity is thought to be influenced by the amino acid composition of the peptide. acs.org For instance, cyanopeptolins with hydrophobic amino acid residues such as tyrosine, phenylalanine, or leucine (B10760876) in position 2 tend to be active against chymotrypsin. mdpi.com

Broader Spectrum of Serine Protease Inhibition by Cyanopeptolins

While this compound is highly specific for chymotrypsin, the broader class of cyanopeptolins exhibits inhibitory activity against a range of serine proteases. nih.govresearchgate.net Different cyanopeptolin variants have been shown to inhibit trypsin, elastase, and plasmin. researchgate.netmdpi.comnih.gov The specificity of inhibition is largely determined by the amino acid residue in position 2 of the peptide ring. mdpi.com Cyanopeptolins containing a basic amino acid like arginine in this position are potent trypsin inhibitors, while those with hydrophobic residues are more effective against chymotrypsin. mdpi.com Some cyanopeptolins have also demonstrated inhibitory effects on thrombin, proteinase-3, cathepsin G, and kallikrein. researchgate.netnih.gov

Inhibition of Other Peptidases and Protein Phosphatases by Cyanopeptolin-Type Compounds

The biological activity of cyanopeptolins extends beyond serine proteases to include other classes of enzymes, such as aminopeptidases and protein phosphatases. nih.govresearchgate.net

Activity Against Aminopeptidases

Certain cyanopeptolin-type compounds have been found to inhibit aminopeptidases. For example, micropeptin SF909, a cyanopeptolin, demonstrated inhibition of aminopeptidase (B13392206) N and cytosolic leucine aminopeptidase with IC50 values around 5 µM. ethz.chchimia.ch Another study showed that cyanopeptolin A could reduce the activity of bacterial leucine aminopeptidase in a dose-dependent manner. ethz.chchimia.ch

Modulatory Effects on Protein Phosphatase 1 (PP1) and PP2

Some cyanopeptolins can also affect the activity of protein phosphatase 1 (PP1) and PP2A. nih.govresearchgate.net For instance, cyanopeptolin SS, which has a disulphated glyceric acid in its side chain, was found to have an IC50 value below 10 µM for both PP1A and PP2A. mdpi.comnih.gov It is important to note that other cyanobacterial peptides, like microcystins, are well-known potent inhibitors of these protein phosphatases. nih.gov

Structural Basis of Enzyme Inhibition and Molecular Interactions

The inhibitory mechanism of cyanopeptolins against serine proteases is based on a substrate-like binding mode. acs.org The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, a defining feature of cyanopeptolins, plays a crucial role in this interaction. researchgate.netresearchgate.net The N-terminal residue of the Ahp unit is believed to bind to the S1 pocket of the enzyme, which is a primary determinant of protease selectivity. researchgate.netresearchgate.net

The structural diversity of cyanopeptolins, particularly the amino acid at position 2, is critical for their specific interactions with different serine proteases. mdpi.com For this compound, the presence of L-phenylalanine in position 6 and the uncommon 3'-chloro-N-Me-L-tyrosine in position 7 are major structural differences compared to other related compounds and contribute to its specific and potent inhibition of chymotrypsin. d-nb.infonih.gov

Substrate-Mimicking Binding Mode

The mechanism of enzyme inhibition by cyanopeptolins, including this compound, is founded on a substrate-like binding mode. researchgate.net Crystal structures of related cyanopeptolin-type peptides in complex with serine proteases reveal that the inhibitor occupies the enzyme's active site in a manner that mimics the binding of a natural peptide substrate. researchgate.net The cyclic peptide backbone of the cyanopeptolin positions specific side chains into the substrate-binding pockets (S-pockets) of the protease. In particular, hydrophobic residues within the macrocycle engage with the S1 pocket of the enzyme, a primary determinant for substrate specificity in proteases like chymotrypsin. vulcanchem.com This "dual-mode" inhibition, involving both active site-directed interactions and occupation of substrate-binding pockets, distinguishes these complex natural inhibitors from smaller, simpler active-site inhibitors. vulcanchem.com

Critical Role of the 3-Amino-6-Hydroxy-2-Piperidone (Ahp) Moiety in Enzyme Recognition and Selectivity

A defining and critical structural feature of virtually all cyanopeptolins is the non-proteinogenic amino acid, 3-amino-6-hydroxy-2-piperidone (Ahp). mdpi.comnih.govnih.govnih.gov This moiety is central to the molecule's inhibitory activity. The Ahp residue, specifically its N-terminal portion, binds directly into the S1 pocket of the target serine protease, playing a principal role in defining the selectivity of the inhibitor. researchgate.net

The mechanism involves the Ahp residue coordinating with the catalytic serine residue (e.g., Ser195 in chymotrypsin) via hydrogen bonding. vulcanchem.com This interaction is crucial as it effectively blocks the access of a water molecule to the catalytic site, which is necessary for the hydrolysis of the peptide bond in a normal enzymatic reaction. wisconsin.edunih.gov By preventing this key step in the catalytic cycle, the cyanopeptolin acts as a potent inhibitor.

Structure-Activity Relationship (SAR) Studies for Inhibitory Potency

The inhibitory potency and selectivity of cyanopeptolins are intricately linked to their structural composition. Studies comparing different cyanopeptolin variants have provided insight into the roles of specific amino acids and modifications.

Influence of Specific Amino Acid Substitutions on Inhibitory Activity and Selectivity

The amino acid residue adjacent to the Ahp moiety is a key determinant of enzyme selectivity. researchgate.net Research has shown that cyanopeptolins containing a basic amino acid like arginine in this position are potent inhibitors of trypsin, whereas those with an aromatic residue like tyrosine exhibit strong and selective inhibition of chymotrypsin. researchgate.net

This compound features L-leucine at position 4 and L-phenylalanine at position 6. researchgate.net The presence of a hydrophobic amino acid that can fit into the chymotrypsin S1 pocket is consistent with its observed activity. The presence of phenylalanine in the structure, in general, is thought to enhance inhibitory potency. mdpi.comnih.gov

Impact of Side Chain and Ring Modifications on Enzyme Binding Affinity

Modifications to the amino acid side chains and the peptide ring significantly affect binding affinity. This compound is distinguished by the presence of an uncommon 3'-chloro-N-Me-L-tyrosine residue at position 7. researchgate.net The N-methylation of amino acids, such as the N-methyltyrosine found in related compounds, is known to enhance metabolic stability by making the adjacent peptide bond less susceptible to proteolytic cleavage. vulcanchem.com

Furthermore, other modifications, such as sulfation, can drastically alter activity. Comparative analysis with related cyanopeptides shows that the absence of a sulfate (B86663) group can lead to a significant increase in affinity for certain proteases, such as elastase. vulcanchem.com This highlights that even seemingly minor chemical modifications can have a profound impact on the biological activity profile of the cyanopeptolin scaffold.

Ecological Significance of Cyanopeptolin 954 in Aquatic Systems

Role in Chemical Defense Mechanisms of Cyanobacteria

Cyanopeptolin 954 is a key component of the chemical defense arsenal (B13267) of cyanobacteria, such as Microcystis aeruginosa. Its primary defensive role is to deter grazing by zooplankton, thereby enhancing the survival and proliferation of the cyanobacteria that produce it.

Anti-Grazer Activity Against Zooplankton (e.g., Daphnia)

This compound exhibits significant anti-grazer activity, particularly against cladocerans like Daphnia, which are major consumers of phytoplankton in many freshwater ecosystems. uni-koeln.denih.gov When Daphnia ingest cyanobacteria containing this compound, the compound interferes with their digestive processes. This interference can lead to reduced feeding efficiency, diminished growth rates, and lower reproductive success in Daphnia populations. uni-koeln.denih.govnih.gov The presence of protease inhibitors like this compound in cyanobacteria can, therefore, provide a competitive advantage, allowing these microorganisms to thrive and form extensive blooms, in part by suppressing their primary consumers. uni-koeln.denih.gov

Interference with Invertebrate Digestive Proteases (e.g., Daphnia Chymotrypsins)

The anti-grazer effect of this compound is directly linked to its ability to inhibit specific digestive enzymes in zooplankton. biologists.com Extensive research has demonstrated that this compound is a potent inhibitor of chymotrypsin (B1334515), a key serine protease found in the gut of Daphnia and other invertebrates. nih.govbiologists.comresearchgate.net Chymotrypsins are crucial for breaking down ingested proteins into smaller peptides and amino acids that can be absorbed and utilized by the organism. nih.govnih.gov

By binding to and inactivating chymotrypsin, this compound disrupts this essential digestive function, leading to a state of amino acid limitation for the grazer. uni-koeln.de This molecular interference has been confirmed in various studies, which have identified this compound as a specific and effective inhibitor of Daphnia chymotrypsins. biologists.comresearchgate.net The inhibition of these digestive proteases is a direct mechanism through which this compound exerts its defensive properties, contributing to the poor food quality of the producing cyanobacteria for zooplankton grazers. nih.govbiologists.com

| Inhibitor | Target Enzyme | IC50 Value (Daphnia gut) | IC50 Value (Bovine chymotrypsin) |

| This compound | Chymotrypsin | 7.4 nM researchgate.net | 4.5 nM researchgate.net, 45 nM d-nb.infouni-konstanz.demdpi.com |

| Nostopeptin 920 | Chymotrypsin | 5.4 nM researchgate.net | 3.1 nM researchgate.net, 31 nM d-nb.infouni-konstanz.de |

Influence on Aquatic Food Web Dynamics and Trophic Interactions

The production of this compound by cyanobacteria can have cascading effects on aquatic food webs. By inhibiting the growth and reproduction of key herbivores like Daphnia, this compound can disrupt the transfer of energy from primary producers (phytoplankton) to higher trophic levels. uni-koeln.denih.gov Daphnia are a critical food source for many planktivorous fish and other predators; a reduction in their populations can, therefore, impact the entire food web structure. uni-koeln.denih.gov

The presence of cyanobacteria producing these inhibitors can lead to a shift in the zooplankton community composition, favoring species that are less susceptible to the effects of these compounds. This alteration in the grazer community can, in turn, influence which phytoplankton species dominate, potentially reinforcing the persistence of cyanobacterial blooms. wilsonlab.com

Contribution to Cyanobacterial Bloom Formation and Persistence

The chemical defense provided by this compound is a significant factor contributing to the formation and long-term persistence of cyanobacterial blooms. uni-koeln.denih.gov By deterring grazing, these compounds allow cyanobacterial populations to grow unchecked by their primary consumers. uni-koeln.denih.gov This reduction in grazing pressure, coupled with favorable environmental conditions such as high nutrient levels and warm temperatures, can lead to the massive accumulations of cyanobacteria known as blooms. uni-koeln.de

Environmental Factors Affecting this compound Production and Cellular Content

The production of this compound by cyanobacteria is not constant and can be influenced by various environmental factors. Understanding these factors is crucial for predicting the toxicity of cyanobacterial blooms and their ecological impact.

Effects of Nitrogen and Phosphorus Availability

Nutrient availability, particularly nitrogen (N) and phosphorus (P), plays a critical role in regulating the production of this compound. nih.govnih.gov Studies have shown a complex relationship between nutrient concentrations and the cellular content of this inhibitor.

Research on Microcystis aeruginosa has revealed that phosphorus limitation can lead to an increased cellular content of this compound. nih.govresearchgate.net In one study, a significant 53% increase in the content of this compound was observed as phosphate (B84403) concentrations decreased. nih.govresearchgate.net This suggests that under low-phosphorus conditions, which can be common in some freshwater systems, cyanobacteria may invest more resources into producing these defensive compounds. The content of this compound has been shown to increase with the cyanobacterial C:P ratio. nih.gov

The relationship with nitrogen is also significant. This compound is a nitrogen-rich compound, and its synthesis is therefore dependent on the availability of this nutrient. nih.govresearchgate.net While extreme nitrogen limitation would likely curtail production, some studies suggest that under conditions of phosphorus limitation, the availability of nitrogen can still support a high content of these nitrogen-rich defensive compounds. nih.gov However, the increased content of protease inhibitors under phosphorus limitation can be lessened when there is a co-limitation of nitrogen. nih.gov

| Nutrient Condition | Effect on this compound Content | Reference |

| Phosphorus Limitation | Increased cellular content | nih.govresearchgate.net |

| Decreased Phosphate | 53% increase in content | nih.govresearchgate.net |

| Nitrogen and Phosphorus Co-limitation | Alleviated increase seen under P-limitation alone | nih.gov |

Impact of Light Intensity Regimes

The biosynthesis and accumulation of this compound (CP954), a notable protease inhibitor produced by certain cyanobacteria, are significantly influenced by the ambient light conditions in aquatic environments. uni-koeln.de Light intensity, a primary driver of photosynthesis and cellular metabolism in cyanobacteria, plays a crucial role in regulating the production of this secondary metabolite. acs.org Research, particularly on species like Microcystis aeruginosa, has demonstrated a distinct relationship between varying light regimes and the cellular content of cyanopeptolins. researchgate.net

Studies have shown that the production of cyanopeptolins, including CP954, is often inversely related to light intensity. researchgate.net For instance, investigations into Microcystis aeruginosa have revealed that the content of protease inhibitors, such as CP954, can be higher under low light intensities. uni-koeln.de This suggests that under light-limiting conditions, the cyanobacterium may allocate more resources towards the synthesis of these defensive compounds. researchgate.net Transcriptomic analyses of Microcystis aeruginosa have further elucidated that the genes responsible for cyanopeptolin biosynthesis are primarily expressed during the light period of a diurnal cycle, indicating a direct link between light availability and the production machinery of these peptides. plos.orgnih.gov

The ecological ramification of this light-dependent production is substantial. This compound is a known potent inhibitor of chymotrypsin, a key digestive enzyme in many zooplankton grazers. uzh.chmdpi.comnih.gov The upregulation of CP954 production in low-light environments, which can occur in deeper water layers or during dense blooms causing self-shading, could serve as an enhanced chemical defense mechanism. mdpi.comresearchgate.net This adaptive strategy may provide the cyanobacteria with a competitive advantage by deterring grazing pressure under conditions that are already suboptimal for growth.

The following table presents data from a study on Microcystis PCC 7806, illustrating the effect of light intensity on the cellular content of cyanopeptolins.

| Light Intensity (µmol m⁻² s⁻¹) | Cyanopeptolin Content (relative units) |

| Light-Limited | Higher |

| Light-Saturated | Lower |

| Source: Adapted from a study on the effects of light intensity on peptide production in Microcystis PCC 7806. researchgate.net |

Conversely, under light-saturating conditions, the production of cyanopeptolins has been observed to decrease. researchgate.net This differential production highlights a sophisticated regulatory network within the cyanobacteria, balancing the energetic costs of producing secondary metabolites against the perceived ecological pressures under different environmental light scenarios. nih.gov The interplay between light intensity and the production of this compound is a clear example of how environmental factors can modulate the chemical ecology of aquatic systems.

Methodological Advances in Cyanopeptolin 954 Research

Isolation and Purification Strategies

The isolation of Cyanopeptolin 954 from its natural source, the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43, is a multi-step process that relies on a combination of targeted bioassays and advanced chromatographic techniques. researchgate.netd-nb.info

The initial isolation of this compound was achieved through bioassay-guided fractionation, a strategy that uses a biological assay to track the compound of interest throughout the separation process. d-nb.infouni-konstanz.de In the case of this compound, its potent inhibitory activity against the serine protease chymotrypsin (B1334515) was the key biological marker. researchgate.netbiologists.commdpi.com

Researchers began with a crude extract of Microcystis aeruginosa, which displayed chymotrypsin-inhibiting properties. uni-konstanz.debiologists.com This extract was subjected to preliminary separation using solid-phase extraction. d-nb.info By testing the chymotrypsin inhibitory capacity of each resulting fraction, investigators could selectively follow the active components. biologists.com This method unequivocally demonstrated that this compound was a major contributor to the chymotrypsin inhibitory activity observed in the original cyanobacterial extract. researchgate.netbiologists.com

Following the initial fractionation, High-Performance Liquid Chromatography (HPLC) was employed for the final purification of this compound. uni-konstanz.deamanote.com Specifically, reversed-phase HPLC is the method of choice, which separates compounds based on their hydrophobicity. d-nb.infobiologists.com

The partially purified, active fractions were subjected to reversed-phase HPLC using a C18 column. d-nb.infobiologists.com The separation was achieved using a mobile phase gradient consisting of water and acetonitrile (B52724), with trifluoroacetic acid (TFA) added to improve peak resolution. d-nb.infobiologists.comnih.gov This process yielded two compounds with chymotrypsin inhibitory activity, one of which was identified as the novel this compound. d-nb.infouni-konstanz.de

| Parameter | Description | Source |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | d-nb.infobiologists.com |

| Stationary Phase | Nucleosil 150-5 C18 column | d-nb.infobiologists.com |

| Mobile Phase | Gradient of acetonitrile and water, containing 0.05% trifluoroacetic acid (TFA) | d-nb.infobiologists.com |

| Detection | Diode Array Detection (DAD) at 220 nm | d-nb.info |

Bioassay-Guided Fractionation

Advanced Spectroscopic and Chemical Elucidation Techniques

The definitive structural characterization of this compound was accomplished through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netevitachem.comuni-konstanz.de

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in piecing together the complex cyclic structure of this compound. uni-konstanz.deevitachem.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to elucidate the connectivity of atoms within the molecule. d-nb.info

Analysis of 1D (¹H and ¹³C) and 2D NMR spectra allowed for the identification of the constituent amino acid residues. d-nb.info These were determined to be Glutamic acid (Glu), Leucine (B10760876) (Leu), Valine (Val), an O-acylated Threonine (Thr), an N-alkylated Phenylalanine (Phe), and two uncommon residues: 3-amino-6-hydroxy-2-piperidone (Ahp) and N-methylated 3′-chloro-Tyrosine. d-nb.info

2D NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), were critical in establishing specific spatial relationships between protons. For instance, ROESY correlations confirmed a hemiaminal structure formed between the Phenylalanine at position 6 and the Ahp residue at position 5. acs.org Furthermore, a strong Nuclear Overhauser Effect (NOE) was observed between the hydroxyl group of Ahp and the amide proton of Valine, which helped to confirm the configuration of this part of the molecule. d-nb.info

Table 1: Amino Acid Components of this compound Identified by NMR

| Amino Acid Residue | Abbreviation | Notes |

|---|---|---|

| Glutamic acid | Glu | |

| Leucine | Leu | Replaces the basic amino acid found in other cyanopeptolins. researchgate.net |

| Valine | Val | |

| Threonine | Thr | O-acylated, forming the lactone ring structure. d-nb.infoamanote.com |

| 3-amino-6-hydroxy-2-piperidone | Ahp | A characteristic modified amino acid in cyanopeptolins. amanote.comnih.gov |

| Phenylalanine | Phe | Located at position 6. researchgate.net |

Mass spectrometry was utilized at multiple stages of the research. Initially, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS) analysis of the HPLC fractions provided the first evidence that one of the active compounds was a previously unknown cyanopeptolin. d-nb.infouni-konstanz.de The MS/MS fragmentation pattern was particularly informative, suggesting the presence of a chlorine atom, a distinctive feature of this new compound. uni-konstanz.de Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) was used on the hydrolyzed peptide to confirm the identity of the standard amino acid components. researchgate.netuni-konstanz.deresearchgate.net

For the precise determination of the elemental composition, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was the definitive technique. d-nb.infouni-konstanz.de This method provides an extremely accurate mass measurement, allowing for the unambiguous calculation of a molecular formula.

The analysis of this compound yielded a base peak for the sodium adduct [M+Na]⁺. d-nb.info The isotopic distribution pattern of this ion cluster clearly indicated the presence of one chlorine atom. d-nb.info The high-resolution measurement provided the exact mass, which was then used to deduce the molecular formula with a high degree of confidence. d-nb.infouni-konstanz.de

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Measured m/z | Deduced Molecular Formula (Ion) | Deduced Molecular Formula (Neutral) | Mass Error | Source |

|---|

Mass Spectrometry (MS) Applications for Structural Characterization

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

The structural elucidation of this compound has been significantly reliant on mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS). High-resolution electrospray ionization mass spectrometry (ESI-MS) is a foundational tool for determining the compound's precise molecular weight and formula. For this compound, analysis of the sodium adduct ([M+Na]⁺) yielded a base peak at a mass-to-charge ratio (m/z) of 977.4141. uni-konstanz.de This high-resolution measurement allowed for the deduction of the molecular formula C₄₆H₆₃N₈O₁₂Cl. uni-konstanz.de The isotopic distribution pattern of the molecular ion cluster distinctly indicated the presence of a single chlorine atom within the structure. uni-konstanz.ded-nb.info

Table 1: Mass Spectrometry Data for this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) | uni-konstanz.ded-nb.info |

| Adduct Ion (Observed) | [M+Na]⁺ | uni-konstanz.ded-nb.info |

| m/z of [M+Na]⁺ | 977.4141 | uni-konstanz.de |

| Molecular Formula (Uncharged) | C₄₆H₆₃N₈O₁₂Cl | uni-konstanz.de |

| Key MS/MS Finding | Fragmentation pattern confirmed the presence of a chlorine atom. | d-nb.info |

Gas Chromatography-Mass Spectrometry (GC-MS) of Hydrolysates for Amino Acid Analysis

To determine the specific amino acid components of this compound, the purified depsipeptide is subjected to acid hydrolysis. This process breaks the peptide and ester bonds, releasing the individual constituent amino acids. A common method involves hydrolysis with 6 M hydrochloric acid (HCl) at approximately 110°C for an extended period, such as 48 hours. d-nb.info

Following hydrolysis, the resulting mixture of amino acids, known as the hydrolysate, is chemically modified through derivatization to make the amino acids volatile enough for gas chromatography. d-nb.infouzh.ch The derivatized amino acids are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). uni-konstanz.denih.gov The GC separates the individual components of the mixture, and the MS detects and identifies them based on their unique mass spectra. d-nb.info This analysis of this compound's hydrolysate confirmed the presence of threonine (Thr), leucine (Leu), phenylalanine (Phe), valine (Val), and glutamic acid (Glu), which results from the hydrolysis of the original glutamine (Gln) residue. uni-konstanz.ded-nb.info

Chiral Analysis Methods (e.g., Marfey's Reagent Analysis)

Determining the absolute configuration (stereochemistry) of the amino acids is a critical step in fully elucidating the structure of a peptide. For this compound, a combination of chiral GC-MS and derivatization with Marfey's reagent was employed. uni-konstanz.ded-nb.info

Chiral GC-MS analysis of the hydrolysate was used to establish the stereochemistry of the standard amino acids. This method allowed for the assignment of the L-configuration to threonine, leucine, phenylalanine, valine, and glutamine (analyzed as glutamic acid). uni-konstanz.ded-nb.info

For the uncommon, N-methylated amino acid, 3'-chloro-N-Me-tyrosine, a different approach was necessary. Its stereochemistry was determined by HPLC analysis after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). uni-konstanz.ded-nb.info Marfey's reagent is a chiral molecule that reacts with the primary or secondary amine of amino acids to form diastereomers. peptide.com Because these diastereomers have different physical properties, they can be separated using reverse-phase HPLC. peptide.comnih.gov By comparing the retention time of the derivatized amino acid from the hydrolysate with that of derivatized L- and D-standards, the absolute configuration can be assigned. acs.org This analysis conclusively determined the 3'-chloro-N-Me-tyrosine residue in this compound to be the L-enantiomer. uni-konstanz.ded-nb.info

Biochemical and Enzymatic Assay Methodologies

In Vitro Protease Inhibition Assays (e.g., Chymotrypsin, Trypsin)

Cyanopeptolins are widely recognized as potent inhibitors of serine proteases. researchgate.netnih.gov Research on this compound has focused on its inhibitory activity against digestive proteases, particularly chymotrypsin and trypsin. In vitro assays are performed to measure the ability of the compound to block the enzymatic activity of these proteases. uni-konstanz.deacs.org

Studies have consistently shown that this compound is a potent inhibitor of chymotrypsin. uni-konstanz.denih.govresearchgate.net The presence of a hydrophobic amino acid, in this case, L-phenylalanine at position 6, is characteristic of cyanopeptolins that target chymotrypsin. acs.org In contrast, the compound does not appear to be a significant inhibitor of trypsin, an activity more commonly associated with cyanopeptolins containing a basic amino acid like arginine, which this compound lacks. acs.orgmdpi.com The selective and strong inhibition of chymotrypsin is a defining biological characteristic of this compound. uni-konstanz.deresearchgate.net

Quantitative Enzyme Activity Measurements

The potency of an enzyme inhibitor is quantified by determining its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. nih.gov For this compound, quantitative enzyme activity measurements have been performed to establish its IC₅₀ value against chymotrypsin.

The reported IC₅₀ value for the inhibition of bovine chymotrypsin by this compound is approximately 45 nM (nanomolar). uni-konstanz.denih.govmdpi.com One study reported a value of 4.1 ng/mL, which corresponds to 44.5 nM. d-nb.info Another study investigating its effect on digestive enzymes from the crustacean Daphnia found an IC₅₀ value of 7.4 nM for the inhibition of chymotrypsin activity in the gut. researchgate.net These low nanomolar values classify this compound as a highly potent chymotrypsin inhibitor. researchgate.net

Table 2: Chymotrypsin Inhibition Data for this compound

| Target Enzyme | Organism/Source | IC₅₀ Value | Source(s) |

|---|---|---|---|

| Chymotrypsin | Bovine | 45 nM | uni-konstanz.denih.govmdpi.com |

| Chymotrypsin | Bovine | 4.1 ng/mL (44.5 nM) | d-nb.info |

| Chymotrypsin | Daphnia gut | 7.4 nM | researchgate.net |

Molecular Biology and Genomic Approaches

The biosynthesis of cyanopeptolins, including this compound, is not performed by ribosomes but rather by large multienzyme complexes known as nonribosomal peptide synthetases (NRPS). evitachem.comnih.gov These NRPS gene clusters encode the modular enzymatic machinery responsible for selecting, activating, and linking the amino acid building blocks in a specific sequence. researchgate.net

Genomic approaches are used to identify and characterize the specific gene clusters responsible for producing these compounds. For cyanopeptolins produced by Microcystis strains, the biosynthetic gene cluster is often designated as mcn. nih.govresearchgate.net A key feature of this compound is its chlorinated tyrosine residue. This modification is catalyzed by a dedicated halogenase enzyme. Molecular studies of Microcystis have revealed that halogenase genes are sporadically distributed within the NRPS gene clusters. nih.gov The presence of a halogenase domain, often found within the mcnC–mcnE region of the gene cluster, is a strong indicator that the strain can produce chlorinated cyanopeptolins like this compound. nih.govresearchgate.net Therefore, molecular and genomic analyses are essential tools for predicting the production of specific cyanopeptolin variants and for understanding the evolution and distribution of their biosynthetic pathways. researchgate.net

Whole Genome Sequencing for NRPS Gene Cluster Identification

The biosynthesis of cyanopeptolins, including this compound, occurs via large, modular enzymes known as nonribosomal peptide synthetases (NRPS). wikipedia.orgnih.gov A pivotal advancement in understanding the production of these complex molecules has been the application of whole genome sequencing. This technique allows for the identification and characterization of the specific NRPS gene clusters responsible for synthesizing particular cyanopeptolins.

Researchers have successfully employed whole genome shotgun sequencing to identify NRPS gene clusters in various cyanobacterial strains. nih.govresearchgate.netd-nb.info For instance, in Planktothrix species, which produce a variety of cyanopeptolins, genome-wide analysis has revealed multiple distinct NRPS gene clusters. nih.govd-nb.info The sequencing of the Planktothrix agardhii NIVA CYA 116 genome led to the identification of the oci gene cluster, which is responsible for the production of cyanopeptolin 1138. asm.orgnih.gov Similarly, the sequencing of the Planktothrix rubescens NIVA CYA 98 genome uncovered seven distinct NRPS clusters, including those for cyanopeptolins, microcystins, and aeruginosins. nih.govresearchgate.net

The general architecture of cyanopeptolin synthetase gene clusters is often conserved across different cyanobacterial genera like Microcystis, Anabaena, and Planktothrix, typically featuring a similar arrangement of modules and open reading frames. asm.orgnih.govresearchgate.net However, whole genome sequencing has also highlighted key differences, such as the presence or absence of "tailoring" domains that modify the peptide structure. For example, the cyanopeptolin gene cluster in Microcystis and Anabaena contains a halogenase gene, which is absent in the Planktothrix oci gene cluster. asm.orgresearchgate.net Conversely, the Planktothrix cluster possesses a unique sulfotransferase domain. asm.orgnih.gov These variations in the gene clusters, revealed through sequencing, are directly responsible for the vast structural diversity observed among cyanopeptolins.

A comparative analysis of the cyanopeptolin synthetase gene cluster in Microcystis aeruginosa K-139, which produces a non-halogenated micropeptin, revealed the remnants of a halogenase gene, suggesting a gene loss event during its evolution. This level of detailed insight is only possible through whole genome sequencing and comparative genomics.

Bioinformatics Tools for Biosynthetic Pathway Prediction and Analysis

Following the sequencing of a genome, bioinformatics tools are indispensable for predicting and analyzing the biosynthetic pathways of complex natural products like this compound. These computational tools can identify the domains within the NRPS gene cluster and predict their function, including the specific amino acids they activate and incorporate into the final peptide.

Databases and specialized software are used to parse the raw genomic data. For example, the NRPS-PKS database has been utilized to identify adenylation (A), condensation (C), and thiolation (T) domains, as well as to predict the substrate specificity of the A-domains. nih.gov This in silico analysis allows researchers to propose a putative structure for the peptide product of a newly identified gene cluster, which can then be confirmed through analytical methods like mass spectrometry. nih.gov This combined approach of genomics and bioinformatics has been successfully used to link the oci gene cluster in Planktothrix to the production of cyanopeptolin 1138. nih.gov

Phylogenetic analyses of the individual domains within the NRPS gene clusters, facilitated by bioinformatics software, have provided insights into the evolutionary history of cyanopeptolin synthesis. asm.orgnih.gov Such analyses have suggested that the cyanopeptolin gene clusters in Planktothrix, Microcystis, and Anabaena have likely evolved independently within each genus. asm.orgnih.gov Furthermore, bioinformatics tools have been instrumental in identifying novel domains within these gene clusters, such as the putative glyceric acid-activating domain and a sulfotransferase domain found in the Planktothrix oci cluster. asm.orgnih.gov

More advanced bioinformatic platforms, such as the Global Natural Product Social (GNPS) molecular networking platform, are now being used to analyze large mass spectrometry datasets. nih.govmdpi.com This approach clusters structurally related molecules based on their fragmentation patterns, enabling the rapid identification of known cyanopeptolins and the discovery of new variants within complex environmental samples or culture extracts. nih.govmdpi.comresearchgate.net

Ecological and Environmental Research Methods

Understanding the ecological role and environmental fate of this compound requires robust research methods that can be applied both in controlled laboratory settings and in natural ecosystems.

Controlled Laboratory Batch Culture Experiments

Controlled laboratory batch culture experiments are a fundamental method for investigating the factors that influence the production of this compound by Microcystis aeruginosa. In these experiments, the cyanobacterium is grown under defined conditions where specific variables such as nutrient concentrations (nitrogen and phosphorus), light intensity, and temperature can be manipulated. researchgate.netuni-koeln.de

By systematically altering these parameters and monitoring the growth of the cyanobacteria and the intracellular concentration of this compound, researchers can determine the optimal conditions for its production. For instance, studies have shown that the production of cyanopeptolins can be influenced by nutrient availability. acs.orgresearchgate.net One study on Microcystis aeruginosa NIVA Cya 43, the producer of this compound, investigated the effects of varying initial phosphate (B84403) concentrations on its production. researchgate.net The results indicated a significant increase in the content of this compound per cell as the phosphate concentration decreased. researchgate.net Another study examined the impact of different initial nitrate (B79036) concentrations on the same strain and found that the content of this compound changed with the growth phase and the nutrient conditions. uni-koeln.deresearchgate.net

These experiments typically involve growing the cyanobacteria in a specific culture medium (e.g., Cyano medium) in flasks or larger vessels under controlled temperature and light cycles. biologists.com Samples are taken at regular intervals to measure cell abundance (e.g., by cell counting or optical density), and the concentration of this compound is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). uni-koeln.deresearchgate.net

Table 1: Example of a Batch Culture Experiment Design for Studying this compound Production

| Parameter | Treatment 1 | Treatment 2 | Treatment 3 |

| Initial Phosphate (µM) | 30 | 50 | 75 |

| Initial Nitrate (µM) | 1000 | 1000 | 1000 |

| Light Intensity (µmol photons m⁻² s⁻¹) | 100 | 100 | 100 |

| Temperature (°C) | 20 | 20 | 20 |

| Culture Volume (L) | 1 | 1 | 1 |

| Sampling Frequency | Every 3 days | Every 3 days | Every 3 days |

In Situ Monitoring of this compound in Natural Water Bodies

To understand the environmental relevance of this compound, it is crucial to monitor its presence and concentration in natural water bodies where cyanobacterial blooms occur. This in situ monitoring provides real-world data on the prevalence and potential impact of this compound.

Field studies typically involve collecting water samples from lakes, reservoirs, or rivers known to experience cyanobacterial blooms. mdpi.comresearchgate.netoup.com These samples are then processed to separate the cyanobacterial cells from the water. The intracellular cyanopeptolins are extracted from the filtered biomass, while the dissolved extracellular toxins can be concentrated from the water filtrate.

The quantification of cyanopeptolins in these environmental samples is most reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comoup.com This highly sensitive and specific technique allows for the detection and quantification of individual cyanopeptolin variants, even at low concentrations (ng/L to µg/L range). researchgate.net

Recent studies have highlighted that cyanopeptolins can be as abundant as, and sometimes more abundant than, the more well-studied microcystins in freshwater systems. mdpi.comresearchgate.net For example, a study of several European lakes found that a cyanopeptolin was detected in 90% of the samples. researchgate.net In Canadian lakes, researchers have identified a high diversity of cyanopeptolins, with some strains of Planktothrix producing many different variants simultaneously. mdpi.com While specific data for this compound in various water bodies is part of ongoing research, these studies demonstrate the importance of including a wide range of cyanopeptides in environmental monitoring programs.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying Cyanopeptolin 954 in environmental or biological samples?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. Validate with internal standards (e.g., isotopically labeled analogs) to account for matrix effects. Nuclear magnetic resonance (NMR) can confirm structural identity, particularly for distinguishing isomers . For environmental samples, solid-phase extraction (SPE) prior to analysis improves recovery rates .

Q. What bioassays are commonly employed to assess this compound’s bioactivity, and how should controls be designed?

- Methodological Answer : Enzyme inhibition assays (e.g., serine proteases) are standard. Include positive controls (e.g., known inhibitors like leupeptin) and negative controls (solvent-only treatments). Use dose-response curves to calculate IC50 values, ensuring triplicate replicates to account for variability. Pre-incubate samples to rule out time-dependent effects .

Q. How can researchers ensure reproducibility in this compound purification protocols?

- Methodological Answer : Document gradient elution parameters (e.g., buffer pH, column temperature) during HPLC purification. Publish full spectral data (UV, MS) for identity verification. Share raw chromatograms and purity thresholds (>95%) in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay pH, salt concentrations). Replicate studies under standardized conditions, using harmonized reagents. Apply statistical models (e.g., mixed-effects regression) to isolate strain-specific or environmental influences on bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential while minimizing toxicity?

- Methodological Answer : Synthesize analogs with modifications to the cyclic depsipeptide core. Test cytotoxicity via mammalian cell lines (e.g., HepG2) alongside target inhibition assays. Use molecular docking simulations to predict binding affinities and guide rational design .

Q. What ecological study designs quantify this compound’s impact on microbial communities in freshwater systems?

- Methodological Answer : Employ metagenomic sequencing pre- and post-exposure to track shifts in microbial diversity. Pair with LC-MS to correlate peptide concentrations with taxonomic changes. Use microcosm experiments to isolate environmental variables (e.g., temperature, nutrient levels) .

Q. How should researchers address discrepancies in this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) with periodic LC-MS analysis. Compare degradation products across pH gradients (4–9). Use kinetic modeling (e.g., Arrhenius plots) to predict half-lives in natural settings .

Methodological Frameworks

-

For Experimental Design : Apply the PICOT framework:

-

For Data Analysis : Use FINER criteria to evaluate feasibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.